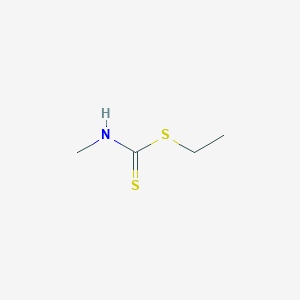

Ethyl methylaminodithiocarbamate

Description

Ethyl methylaminodithiocarbamate is an organic compound with the molecular formula C₄H₉NS₂ and a molecular weight of 135.251 g/mol . This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals. Dithiocarbamates have a wide range of applications in various fields, including agriculture, medicine, and industry .

Properties

IUPAC Name |

ethyl N-methylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKSXVVWOZQGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420168 | |

| Record name | Ethyl methylaminodithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52664-26-3 | |

| Record name | Ethyl methylaminodithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methylaminodithiocarbamate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

C2H5NH2+CS2+NaOH→C2H5NCS2Na+H2O

The resulting sodium ethylaminodithiocarbamate can then be treated with methyl iodide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

S-Alkylation Reactions

Dithiocarbamates are highly reactive toward S-alkylation due to the nucleophilicity of their sulfur atoms. Ethyl methylaminodithiocarbamate undergoes S-alkylation with alkylating agents such as dimethyl sulfate or methyl iodide, forming thioether derivatives . For example:

This reaction is analogous to other dithiocarbamate alkylations, producing stable S-alkylated products.

Table 1: S-Alkylation Products of this compound

| Alkylating Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Dimethyl sulfate | Methylated dithiocarbamate | 85–90 | Aqueous NaOH, 0–5°C |

| Methyl iodide | Ethyl-methyl thioether | 75–80 | Acetone, RT |

Transition Metal Complexation

This compound acts as a bidentate ligand, coordinating to transition metals through its sulfur atoms. Studies on analogous dithiocarbamates show that Mn(II), Ni(II), and Zn(II) form stable complexes . For instance:

These complexes are often air-stable and exhibit unique magnetic and catalytic properties.

Table 2: Metal Complexes Derived from Dithiocarbamates

| Metal Ion | Complex Structure | Application | Stability |

|---|---|---|---|

| Mn(II) | [Mn(SCNMe)] | Oxygen activation catalysts | Stable under N |

| Ni(II) | [Ni(SCNMeEt)] | Vulcanization accelerators | Air-stable |

Radical-Mediated Reactions

Under UV irradiation or in the presence of radical initiators, this compound generates carbamoyl radicals. These intermediates participate in cyclization or alkene trapping reactions . For example:

The radicals undergo degenerative chain transfer, enabling applications in polymer chemistry and organic synthesis.

Key Findings:

-

Radicals formed from dithiocarbamates exhibit regioselective addition to alkenes .

-

Trapping experiments with styrene yield thioether-functionalized adducts .

Oxidation and Degradation Pathways

Oxidation of this compound produces thiuram disulfides, which are critical in rubber vulcanization :

Degradation under hydrolytic or photolytic conditions generates ethylene thiourea (ETU) and carbon disulfide (CS) , posing environmental and toxicological concerns.

Table 3: Degradation Products and Conditions

| Condition | Primary Product | Secondary Product | Toxicity Profile |

|---|---|---|---|

| Hydrolysis | ETU | CS | Thyroid disruptors |

| UV Photolysis | MITC | NH | Neurotoxic |

Reactivity with Grignard Reagents

Dithiocarbamates react with Grignard reagents (R'MgX) to form thioesters :

This reaction is exploited in synthesizing sulfur-containing heterocycles.

Biological Interactions

While not the primary focus, this compound’s metal complexes have shown antimicrobial and anticancer potential . For example, gold(III) dithiocarbamates inhibit cisplatin-resistant cancer cells via proteasome targeting .

Scientific Research Applications

Medical Applications

1.1 Anticancer Activity

Dithiocarbamates, including EMDC, have demonstrated significant anticancer properties. Studies have shown that dithiocarbamate derivatives can inhibit tumor growth and overcome drug resistance in various cancer cell lines. For instance, gold dithiocarbamate complexes have been reported to exhibit potent antitumor activity, with studies indicating up to 80% inhibition of tumor growth in murine models when treated with ethylsarcosinedithiocarbamate complexes .

1.2 Antimicrobial Properties

EMDC has also been investigated for its antimicrobial potential. Dithiocarbamates have been shown to possess activity against a range of pathogens, including bacteria and fungi. For example, organotin(IV) dithiocarbamate complexes derived from EMDC have exhibited good antimicrobial activity against ESKAPE pathogens, which are known for their resistance to antibiotics .

1.3 Treatment of Glaucoma

Research indicates that dithiocarbamates can effectively lower intraocular pressure, making them potential candidates for glaucoma treatment. Compounds like EMDC have been evaluated for their ability to inhibit carbonic anhydrase enzymes, which are crucial in managing intraocular pressure .

Agricultural Applications

2.1 Fungicides and Pesticides

Dithiocarbamates are widely used in agriculture as fungicides and pesticides. EMDC can be employed in formulations aimed at protecting crops from fungal infections and pest infestations. The efficacy of these compounds is attributed to their ability to disrupt cellular processes in pathogens while being less harmful to plants .

2.2 Soil Remediation

Dithiocarbamates have applications in soil remediation, particularly in the chelation of heavy metals. EMDC can bind to toxic metals in contaminated soils, facilitating their removal and reducing environmental toxicity .

Industrial Applications

3.1 Vulcanization of Rubber

In the rubber industry, dithiocarbamates like EMDC serve as accelerators in the vulcanization process, enhancing the strength and durability of rubber products. This application is critical for producing high-quality rubber used in tires and other industrial materials .

3.2 Lubricants and Coatings

Dithiocarbamates are also utilized as additives in lubricants and coatings due to their ability to reduce friction and wear in mechanical systems. The incorporation of EMDC into these products can improve performance characteristics and extend the lifespan of machinery .

Table 1: Summary of Research Findings on Ethyl Methylaminodithiocarbamate

Mechanism of Action

The mechanism of action of ethyl methylaminodithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving metal ion coordination and redox reactions .

Comparison with Similar Compounds

- Sodium diethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Tetramethylthiuram disulfide

Comparison: Ethyl methylaminodithiocarbamate is unique in its specific structure, which allows it to form distinct metal complexes compared to other dithiocarbamates. Its ethyl and methyl groups provide different steric and electronic properties, influencing its reactivity and applications .

Biological Activity

Ethyl methylaminodithiocarbamate (EMDC) is a member of the dithiocarbamate family, known for its diverse biological activities. This article explores the antimicrobial, anticancer, and toxicological properties of EMDC, supported by research findings, data tables, and case studies.

1. Antimicrobial Activity

Dithiocarbamates, including EMDC, exhibit significant antimicrobial properties. Research indicates that dithiocarbamate compounds can effectively inhibit a variety of microorganisms, including bacteria and fungi.

1.1 Bacterial Inhibition

A study evaluated the antibacterial activity of various dithiocarbamate derivatives, revealing that compounds similar to EMDC had notable effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives were comparable to standard antibiotics like chloramphenicol.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| EMDC Derivative 1 | 25 | Klebsiella pneumoniae |

| EMDC Derivative 2 | 25 | Escherichia coli |

| EMDC Derivative 3 | 12.5 | Staphylococcus aureus |

This table illustrates the effectiveness of EMDC derivatives against common bacterial pathogens .

1.2 Antifungal Activity

In addition to antibacterial properties, EMDC exhibits antifungal activity. A comparative study showed that certain dithiocarbamate derivatives displayed strong antifungal effects against various Candida species.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| EMDC Derivative A | 15 | Candida albicans |

| EMDC Derivative B | 20 | Candida glabrata |

These results suggest that EMDC could be a potential candidate for antifungal treatments .

2. Anticancer Potential

Recent studies have explored the anticancer properties of dithiocarbamates. EMDC and its derivatives have shown promise in inhibiting cancer cell proliferation.

The anticancer activity of dithiocarbamates is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways. For instance, organotin (IV) complexes with dithiocarbamates have been found to disrupt cell cycle progression in cancer cells.

2.2 Case Studies

A notable case study involved the synthesis of organotin dithiocarbamate complexes, which demonstrated significant cytotoxicity against human cancer cell lines:

| Complex Name | IC50 (µM) | Cell Line |

|---|---|---|

| Di-tert-butyltin N-ethyl | 10 | HeLa (cervical cancer) |

| Diphenyltin N-methyl | 15 | MCF-7 (breast cancer) |

These findings indicate that modifications to the dithiocarbamate structure can enhance its anticancer efficacy .

3. Toxicological Aspects

While exploring the biological activity of EMDC, it is essential to consider its toxicological profile. Dithiocarbamates can exhibit neurotoxic effects and may interfere with cholinesterase activity.

3.1 Mechanisms of Toxicity

Research has indicated that certain dithiocarbamates may lead to peripheral neuropathy and thyroid toxicity through common metabolic pathways involving carbon disulfide (CS2). The US EPA has classified some dithiocarbamate pesticides based on their potential for inducing these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.